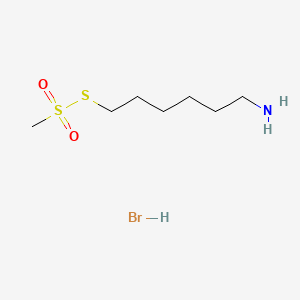
6-Aminohexyl Methanethiosulfonate Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its synonyms, and its CAS number.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its 3D structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Oxidation of Sulfur Compounds
Research into the oxidation of sulfur compounds, such as methanethiol, dimethyl sulfide, and dimethyl disulfide, provides insights into the removal of malodorous and harmful by-products in industrial processes. Photocatalytic treatments using TiO2-based materials and alternative materials like aromatic photosensitizers have been explored for their efficiency in oxidizing these compounds, with varied oxidation products indicating different pathways depending on the material used. Such studies might parallel the reactivity and application scope of 6-Aminohexyl Methanethiosulfonate Hydrobromide in environmental or industrial contexts (Cantau et al., 2007).
Antioxidant Activity Measurement
The critical analysis of methods used to determine antioxidant activity, covering a range of tests based on hydrogen atom transfer and electron transfer, provides a comprehensive overview of evaluating antioxidant properties in various fields. This review might inform methodologies for assessing the antioxidant potential of 6-Aminohexyl Methanethiosulfonate Hydrobromide, should it possess such properties (Munteanu & Apetrei, 2021).
Methane Resource Utilization
Investigations into methanotrophic bacteria's ability to use methane as a carbon source for producing valuable bioproducts offer a glimpse into the biotechnological applications of microbial processes. This research area could be relevant if 6-Aminohexyl Methanethiosulfonate Hydrobromide has potential roles in microbial media or in studies related to methane oxidation and utilization processes (Strong, Xie, & Clarke, 2015).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.
For a specific analysis of “6-Aminohexyl Methanethiosulfonate Hydrobromide”, I would recommend consulting a chemistry database or a chemistry professional. They would have access to more specialized resources and could provide a more detailed analysis. Please note that this is a general approach and the specifics might vary depending on the compound.
Propriétés
IUPAC Name |
6-methylsulfonylsulfanylhexan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S2.BrH/c1-12(9,10)11-7-5-3-2-4-6-8;/h2-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTQJNGBWWDIQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675582 |
Source


|
| Record name | S-(6-Aminohexyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminohexyl Methanethiosulfonate Hydrobromide | |
CAS RN |
1216618-83-5 |
Source


|
| Record name | S-(6-Aminohexyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'R,5'S,11'S,14'S)-2',11',17',17'-Tetramethyl-14'-{2-[4-(pyridin-2-yl)-1H-1',2',3'-triazol-1-yl]eth](/img/no-structure.png)

![4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)

![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)
